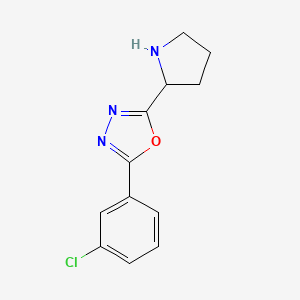
2-(3-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound consists of a 1,3,4-oxadiazole ring substituted with a 3-chlorophenyl group and a pyrrolidin-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzohydrazide with pyrrolidine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the oxadiazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s unique properties make it suitable for use in materials science, including the development of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,3,4-thiadiazole: Similar structure but with a sulfur atom replacing the oxygen in the oxadiazole ring.
2-(3-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,3,4-triazole: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
2-(3-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
675181-84-7 |
|---|---|
Molecular Formula |
C12H12ClN3O |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-pyrrolidin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H12ClN3O/c13-9-4-1-3-8(7-9)11-15-16-12(17-11)10-5-2-6-14-10/h1,3-4,7,10,14H,2,5-6H2 |
InChI Key |
WBFHNTINJPAVQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NN=C(O2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



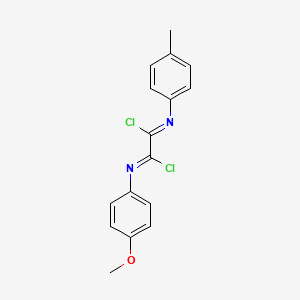
![Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12517895.png)
![(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B12517899.png)
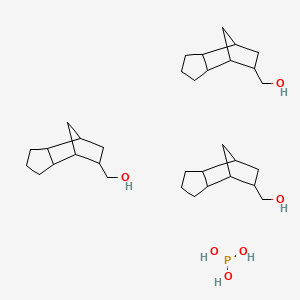
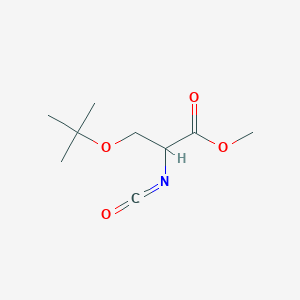
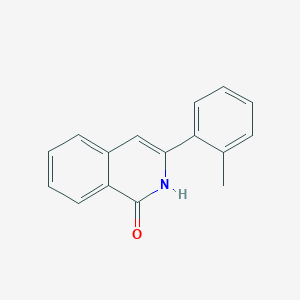
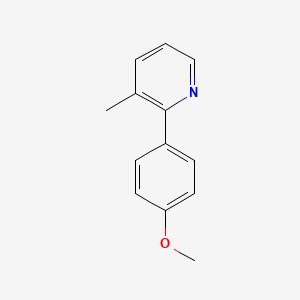
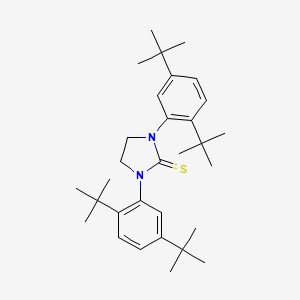
![2,2',2''-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile)](/img/structure/B12517931.png)
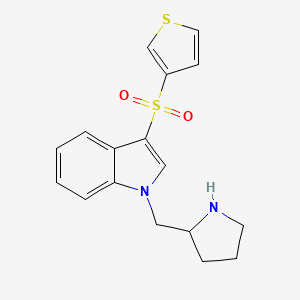
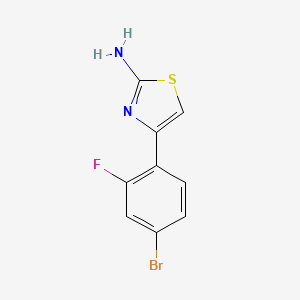
![1H-Indole-5-carbonitrile, 1-[2-[(3-methoxyphenyl)methoxy]benzoyl]-](/img/structure/B12517946.png)
![2-Azatricyclo[3.3.1.0~2,8~]nonane](/img/structure/B12517947.png)
